molecular formula C14H13F3N2O2 B1458828 Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate CAS No. 1243580-61-1

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate

Cat. No.: B1458828
CAS No.: 1243580-61-1
M. Wt: 298.26 g/mol
InChI Key: IRSOZCKOXINPFB-UHFFFAOYSA-N
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Description

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate is a chemical compound with the molecular formula C14H13F3N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Properties

IUPAC Name

ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-4-21-13(20)11-12(14(15,16)17)19-10-6-8(3)7(2)5-9(10)18-11/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSOZCKOXINPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Methods for Quinoxaline Derivatives

The foundational approach to quinoxaline synthesis involves the condensation of 1,2-phenylenediamines with 1,2-dicarbonyl compounds (such as 1,2-diketones or ketoesters). This classical method, known as the Korner or Hinsberg condensation, typically requires heating under acidic conditions and often uses organic solvents like ethanol or acetic acid. For the preparation of ethyl quinoxaline-2-carboxylates, the 1,2-dicarbonyl compound is often an α-ketoester, which upon condensation with the appropriately substituted o-phenylenediamine, forms the quinoxaline ring with the ester functionality at position 2.

  • Key Reaction: Condensation of 6,7-dimethyl-o-phenylenediamine with ethyl 4,4,4-trifluoro-1,2-diketone (or a suitable trifluoromethylated α-ketoester) to form the quinoxaline ring bearing the trifluoromethyl group at position 3 and the ethyl ester at position 2.

  • Reaction Conditions: Typically refluxing in ethanol or acetic acid, sometimes with acid catalysts to promote cyclization.

  • Limitations: Classical methods often require prolonged heating times, use of toxic solvents, and may give moderate yields due to side reactions or incomplete conversions.

Modern and Green Synthetic Approaches

Recent advances have introduced more efficient, sustainable, and selective methods for quinoxaline synthesis, which can be adapted for the preparation of ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate.

One-Pot and Microwave-Assisted Synthesis

  • One-pot synthesis combines all reactants in a single step, reducing reaction time and purification steps. Microwave irradiation has been employed to accelerate the condensation reaction, significantly reducing reaction times from hours to minutes while improving yields.

  • Example: Using microwave-assisted synthesis in ethanol with a phosphate-based catalyst can yield quinoxaline derivatives in high purity and yield within 10 minutes.

Catalyst-Driven Methods

  • Transition metal catalysts (e.g., iron, titanium-based catalysts) have been used to promote selective C–C and C–N bond formations in quinoxaline synthesis.

  • Acidic additives such as trifluoromethanesulfonic acid (CF3SO3H) have been shown to increase yields dramatically (e.g., from 46% to 94%) by facilitating bond cleavage and cyclization steps.

  • Solid acid catalysts like TiO2-Pr-SO3H have enabled rapid and high-yielding syntheses under mild conditions (e.g., ethanol solvent, 10 min reaction time).

Solvent-Free and Aqueous Media Approaches

  • To align with green chemistry principles, solvent-free conditions or aqueous media have been explored for quinoxaline synthesis.

  • These methods reduce environmental impact by eliminating or minimizing the use of harmful organic solvents and often allow catalyst recycling without loss of activity.

Specific Considerations for this compound

  • The presence of electron-donating methyl groups at positions 6 and 7 can influence the reactivity of the o-phenylenediamine precursor, potentially enhancing nucleophilicity and facilitating condensation.

  • The trifluoromethyl group at position 3 is typically introduced via the choice of trifluoromethylated dicarbonyl precursors or by post-cyclization functionalization using trifluoromethylation reagents.

  • The ethyl ester group at position 2 is generally incorporated through the use of ethyl α-ketoesters as starting materials in the condensation step.

Summary Table of Preparation Methods

Method Type Key Features Reaction Conditions Yield Range (%) Advantages Limitations
Classical Condensation 1,2-Phenylenediamine + α-ketoester Reflux in EtOH or AcOH, acid catalyst 40–70 Simple, well-established Long reaction times, toxic solvents
Microwave-Assisted One-Pot Rapid heating, phosphate-based catalyst Microwave, EtOH, 10 min 85–95 Fast, high yield, mild conditions Requires microwave equipment
Transition Metal Catalysis Fe, Ti-based catalysts, acid additives Room temp to reflux, organic solvents 70–94 High yield, selective Catalyst cost, potential toxicity
Solvent-Free / Aqueous Media No organic solvents, recyclable catalysts Ambient to mild heating 60–90 Green, sustainable Sometimes lower yields

Research Findings and Optimization Insights

  • Studies have demonstrated that the addition of trifluoromethanesulfonic acid as an additive significantly improves the yield of trifluoromethyl-substituted quinoxalines, likely by stabilizing intermediates and promoting cyclization.

  • Phosphate-based catalysts (e.g., MAP, DAP, TSP) enable recyclable catalysis in ethanol, providing an eco-friendly route with easy catalyst recovery and reuse without loss of activity.

  • Base-mediated redox condensation methods using o-nitroamines and diols or α-hydroxy ketones offer metal-free alternatives, though these are less commonly applied to trifluoromethylated quinoxalines.

  • The choice of solvent critically impacts yield and selectivity; ethanol is favored for its balance of solubility, reaction rate, and environmental profile.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate is primarily studied for its potential therapeutic applications. Its structural characteristics enable it to interact with biological targets effectively.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have indicated that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Material Science

In addition to its medicinal applications, this compound is explored in material science.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to facilitate charge transport .

Fluorescent Probes

Due to its fluorinated structure, this quinoxaline derivative serves as a fluorescent probe in biochemical assays. Its fluorescence properties allow for real-time monitoring of cellular processes, aiding in the study of dynamic biological systems .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound can also serve as a precursor for synthesizing other functionalized quinoxalines, expanding its utility in research.

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethylquinoxaline-2-carboxylic acid
  • 3-Trifluoromethylquinoxaline-2-carboxylic acid
  • 6,7-Dimethyl-3-trifluoromethylquinoxaline

Uniqueness

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate is unique due to the presence of both dimethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and biological applications.

Biological Activity

Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinoxaline derivative exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H10F3N2O2. The compound's structure is characterized by:

  • Quinoxaline Core : A bicyclic structure that contributes to its biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and biological interaction.
  • Carboxylate Group : Involved in hydrogen bonding and ionic interactions.
PropertyValue
Molecular FormulaC12H10F3N2O2
Molecular Weight288.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains and fungi.

  • Case Study : In vitro studies demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Quinoxaline derivatives have been recognized for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation.

  • Research Findings : In a study on breast cancer cell lines (MCF-7), the compound induced apoptosis at concentrations as low as 5 µM, with an IC50 value of approximately 1.9 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It has been suggested that quinoxaline derivatives can modulate inflammatory pathways.

  • Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .

Antiviral Activity

Emerging research suggests that quinoxaline derivatives may possess antiviral properties as well. This compound has been evaluated for its efficacy against viral infections.

  • Findings : Preliminary studies indicate potential activity against HIV and influenza viruses, although further investigation is required to confirm these effects .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes.
  • Cellular Uptake : Increased lipophilicity facilitates cellular uptake.
  • Signal Pathway Modulation : The compound may alter signaling pathways involved in cell proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate
Reactant of Route 2
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Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.